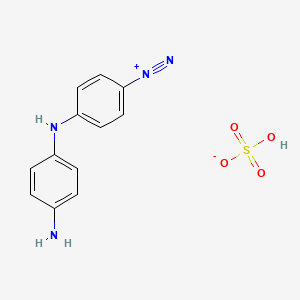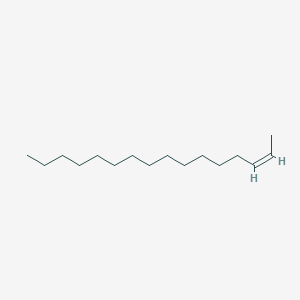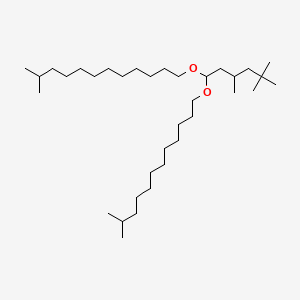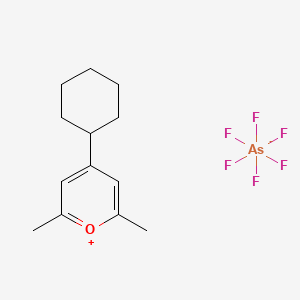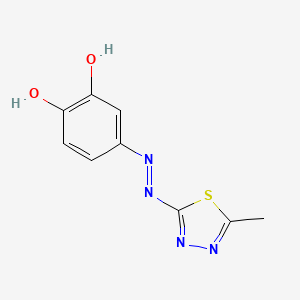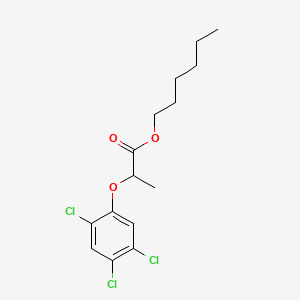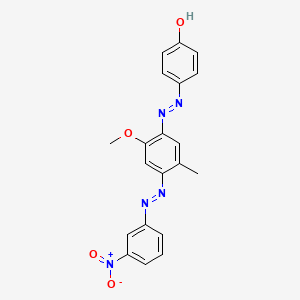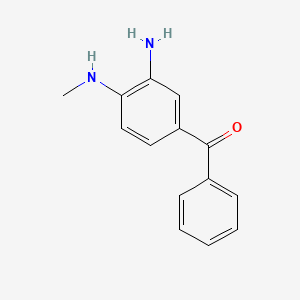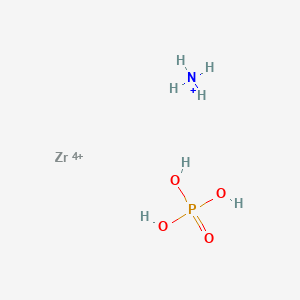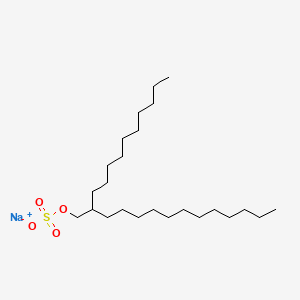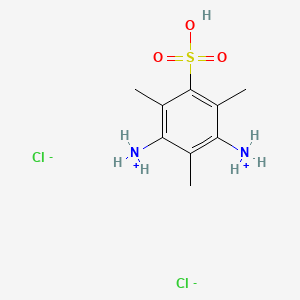
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is an organic compound with the chemical formula C9H16Cl2N2O3S. It is known for its unique structure, which includes three methyl groups, a sulfonic acid group, and two ammonium groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride typically involves the sulfonation of 2,4,6-trimethyl-m-phenylenediamine. The reaction is carried out in the presence of chlorosulfonic acid, which introduces the sulfonic acid group into the benzene ring. The resulting product is then treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ammonium groups to amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, while the ammonium groups can participate in hydrogen bonding and electrostatic interactions. These interactions can alter the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-m-phenylenediamine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-5-sulpho-m-phenylenediamine: Similar structure but without the dichloride salt form.
Uniqueness
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is unique due to the presence of both sulfonic acid and ammonium groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
79817-73-5 |
|---|---|
Fórmula molecular |
C9H16Cl2N2O3S |
Peso molecular |
303.21 g/mol |
Nombre IUPAC |
(3-azaniumyl-2,4,6-trimethyl-5-sulfophenyl)azanium;dichloride |
InChI |
InChI=1S/C9H14N2O3S.2ClH/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11;;/h10-11H2,1-3H3,(H,12,13,14);2*1H |
Clave InChI |
HVXNOYUVHPAEHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[NH3+])C)S(=O)(=O)O)C)[NH3+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


